Enantioselective Herbicidal Activity: R-(+)-Enantiomer Drives Weed Control
Diclofop is a chiral molecule whose herbicidal activity is almost exclusively attributed to the R-(+)-enantiomer. In contrast, the S-(-)-enantiomer shows minimal to no activity. This stereoselectivity is a key differentiator from non-chiral or differently chiral AOPP herbicides. In a study on oat root growth, R-(+)-diclofop caused significant inhibition, while S-(-)-diclofop showed only a slight effect, comparable to the weak inhibitor cerulenin [1]. Additionally, the S-(-)-enantiomer exhibits similar or even higher toxicity to non-target algae compared to the active R-(+)-form, presenting a unique environmental profile [2].
| Evidence Dimension | Enantiomer effect on root growth |
|---|---|
| Target Compound Data | R-(+)-diclofop significantly inhibits oat root growth |
| Comparator Or Baseline | S-(-)-diclofop (slight inhibition), cerulenin (weak) |
| Quantified Difference | R-(+)-diclofop shows significantly greater inhibition vs. S-(-)-diclofop and cerulenin |
| Conditions | Oat (Avena sativa L.) root growth assay |
Why This Matters
Confirms that only the R-(+)-enantiomer is herbicidally active; the racemic mixture's efficacy is driven by a single enantiomer, a crucial consideration for formulation and environmental impact assessment.
- [1] Shimabukuro, R. H., & Hoffer, B. L. (1995). Enantiomers of Diclofop-Methyl and Their Role in Herbicide Mechanism of Action. Pesticide Biochemistry and Physiology, 51(1), 68-78. View Source
- [2] Cai, X., et al. (2008). Enantioselective degradation and ecotoxicity of the chiral herbicide diclofop in three freshwater alga cultures. Journal of Agricultural and Food Chemistry, 56(6), 2139-2146. View Source
